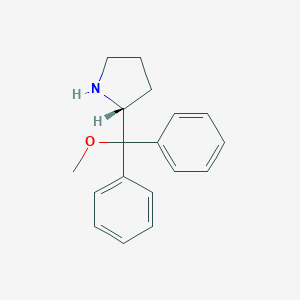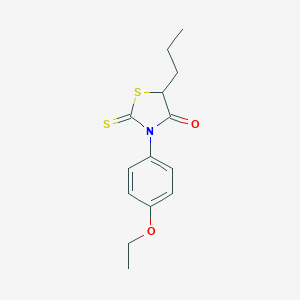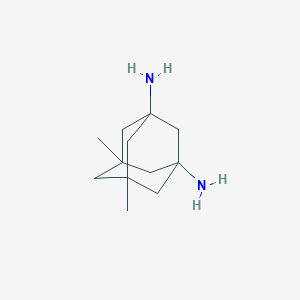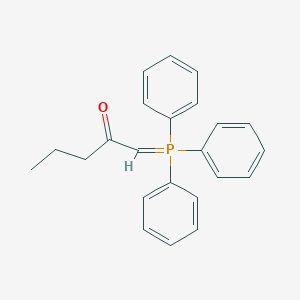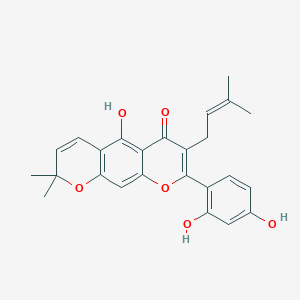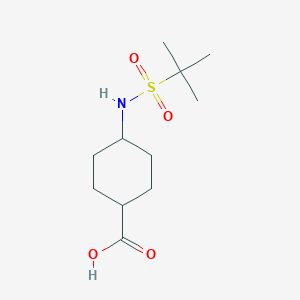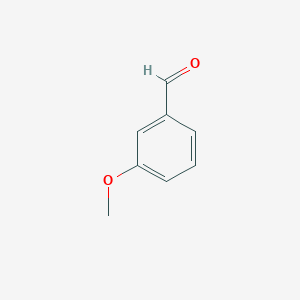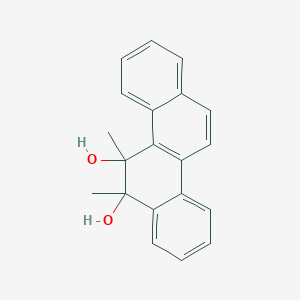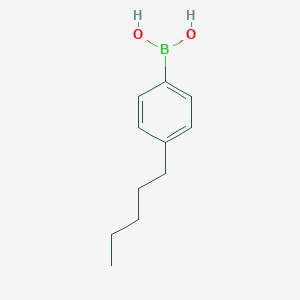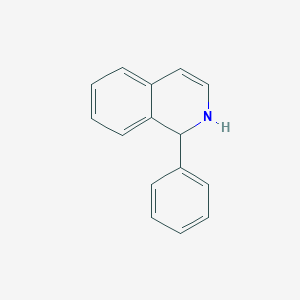
1-苯基-1,2-二氢异喹啉
描述
1-Phenyl-1,2-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are significant due to their presence in various natural products and their biological activities
科学研究应用
1-Phenyl-1,2-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1-Phenyl-1,2-dihydroisoquinoline primarily targets Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets, inhibiting their activity. For instance, certain derivatives of 1-Phenyl-1,2-dihydroisoquinoline have shown good inhibitory activity against both MAO-A and MAO-B . This interaction results in changes in the levels of neurotransmitters in the central nervous system .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the biochemical pathways involving these enzymes. The inhibition of MAO enzymes prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can have downstream effects on mood regulation, as these neurotransmitters are involved in regulating mood and emotional responses .
Pharmacokinetics
For instance, the compound’s solubility and stability would influence its absorption and distribution within the body .
Result of Action
The inhibition of MAO and BChE enzymes by 1-Phenyl-1,2-dihydroisoquinoline can result in increased levels of monoamine neurotransmitters in the central nervous system . This can lead to antidepressant and anticonvulsant effects . In fact, certain derivatives of this compound have been evaluated as potential antidepressant and anticonvulsant agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1,2-dihydroisoquinoline. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules or drugs within the body .
生化分析
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the isoquinoline derivative and the biomolecules involved .
Cellular Effects
Some isoquinoline derivatives have been shown to have antidepressant and anticonvulsant effects . These effects are likely mediated by an increase in central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) .
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isoquinoline derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some isoquinoline derivatives have been shown to display antidepressant effects in a dose-dependent manner .
Metabolic Pathways
It is known that isoquinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is known that isoquinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the desired product . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of isoquinoline derivatives. For instance, the reduction of 1-phenyl-3,4-dihydroisoquinoline using borohydride followed by resolution with resolving agents like tartaric acid is a common method .
化学反应分析
Types of Reactions: 1-Phenyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the substituent used.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but fully saturated.
Isoquinoline: The parent compound, lacking the phenyl group and saturation.
1-Phenyl-3,4-dihydroisoquinoline: A closely related compound with different hydrogenation levels.
Uniqueness: 1-Phenyl-1,2-dihydroisoquinoline stands out due to its specific substitution pattern and partial saturation, which confer unique reactivity and biological activity profiles compared to its analogs .
属性
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


